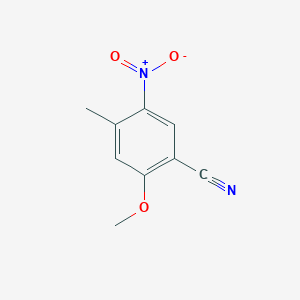

2-Methoxy-4-methyl-5-nitrobenzonitrile

Description

2-Methoxy-4-methyl-5-nitrobenzonitrile (C₉H₈N₂O₃, molecular weight 192.17 g/mol) is a substituted benzonitrile derivative featuring a methoxy group (-OCH₃) at position 2, a methyl group (-CH₃) at position 4, and a nitro group (-NO₂) at position 5.

Properties

Molecular Formula |

C9H8N2O3 |

|---|---|

Molecular Weight |

192.17 g/mol |

IUPAC Name |

2-methoxy-4-methyl-5-nitrobenzonitrile |

InChI |

InChI=1S/C9H8N2O3/c1-6-3-9(14-2)7(5-10)4-8(6)11(12)13/h3-4H,1-2H3 |

InChI Key |

UWQPJONIVOBUPU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])C#N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-methyl-5-nitrobenzonitrile typically involves the nitration of 2-methoxy-4-methylbenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration . The reaction conditions must be carefully monitored to ensure the selective formation of the desired nitro compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes, which offer better control over reaction parameters and improved safety compared to batch processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-methyl-5-nitrobenzonitrile undergoes various chemical reactions, including:

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Boron tribromide (BBr3) for demethylation.

Major Products Formed

Reduction: 2-Methoxy-4-methyl-5-aminobenzonitrile.

Substitution: 2-Hydroxy-4-methyl-5-nitrobenzonitrile (after demethylation).

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that 2-Methoxy-4-methyl-5-nitrobenzonitrile exhibits significant anticancer properties. In vitro studies on various cancer cell lines have shown that this compound can induce apoptosis, with IC50 values indicating selective cytotoxicity across different cell types:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Caspase activation |

| MCF-7 | 20 | Caspase activation |

| A549 | 25 | Caspase activation |

The mechanism involves the activation of caspase pathways, leading to programmed cell death, which is crucial in cancer therapy .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against various bacterial and fungal strains. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant pathogens .

Material Science

In material science, this compound serves as a building block for synthesizing new materials with specific electronic properties. Its unique functional groups allow for modifications that can enhance the performance of materials used in electronics and photonics. Research indicates that derivatives of this compound can be utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Synthesis of Complex Molecules

The compound acts as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in the preparation of various derivatives that possess enhanced biological activities or improved material properties. For example, modifications to its structure can lead to compounds with increased efficacy as pharmaceutical agents or novel materials for industrial applications .

Case Studies

Study on Anticancer Efficacy

A comprehensive study evaluated the anticancer effects of this compound across several cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed through flow cytometry analysis .

Mechanism Exploration

Further investigations into the mechanism of action revealed that the compound activates specific signaling pathways associated with cell death, highlighting its potential as a therapeutic agent in cancer treatment .

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methyl-5-nitrobenzonitrile largely depends on its functional groups. The nitro group can participate in redox reactions, while the methoxy and methyl groups influence the compound’s electronic properties and reactivity. In biological systems, the compound may interact with enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their distinguishing features:

Physicochemical Properties

- Nitriles generally exhibit lower melting points than carboxylic acids due to reduced hydrogen bonding.

Solubility :

Nitriles (e.g., 3-Methoxy-4-nitrobenzonitrile) are moderately polar but less water-soluble than carboxylic acids or esters. The chloropropoxy group in the analog from may enhance lipophilicity, reducing aqueous solubility.

Commercial Availability and Pricing

- 3-Methoxy-4-nitrobenzonitrile is priced at JPY 24,000 for 500 mg (>97% purity) , reflecting higher synthesis complexity compared to 4-Methoxy-3-nitrobenzoic acid (JPY 2,100 for 25 g) .

Biological Activity

2-Methoxy-4-methyl-5-nitrobenzonitrile (CAS Number: 103-12-8) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C10H10N2O3

- Molecular Weight : 206.20 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the nitration of 2-methoxy-4-methylbenzonitrile, followed by purification processes such as recrystallization. The reaction conditions can significantly affect the yield and purity of the final product.

Antimicrobial Properties

Several studies have demonstrated the antimicrobial activity of this compound against various bacterial strains. For instance:

- Case Study : In a study evaluating the antibacterial effects against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL, indicating moderate antibacterial properties .

Cytotoxicity

The cytotoxic effects of this compound have been investigated in various cancer cell lines. Notably:

- Research Findings : A study reported that this compound showed significant cytotoxicity in human breast cancer (MCF-7) cells with an IC50 value of approximately 25 µM. This suggests its potential as an anticancer agent .

The mechanisms underlying the biological activities of this compound include:

- Inhibition of DNA Synthesis : The nitro group in the compound is believed to interfere with DNA replication in microbial cells.

- Induction of Apoptosis : In cancer cells, it may induce apoptosis through caspase activation pathways, leading to programmed cell death .

Toxicological Profile

While exploring the therapeutic potential, it is crucial to assess the toxicological aspects. Preliminary toxicity studies indicate that:

- The compound exhibits low acute toxicity in rodent models with an LD50 greater than 2000 mg/kg, suggesting a favorable safety profile for further development .

Comparative Analysis with Similar Compounds

To contextualize its biological activity, a comparison with structurally similar compounds is essential. Below is a summary table highlighting key differences in activity.

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Cytotoxicity (IC50 µM) | Notes |

|---|---|---|---|

| This compound | 50 - 100 | 25 | Moderate antibacterial and anticancer activity |

| 4-Nitrobenzonitrile | 30 - 70 | 15 | Higher cytotoxicity but less selective |

| Benzonitrile | >100 | >50 | Lower activity overall |

Future Directions and Research Opportunities

Given its promising biological activities, future research could focus on:

- Mechanistic Studies : Further elucidation of the molecular pathways involved in its anticancer effects.

- Formulation Development : Exploring different formulations to enhance bioavailability and efficacy.

- In Vivo Studies : Conducting comprehensive in vivo studies to evaluate therapeutic potential and safety.

Q & A

Q. How can the synthesis of 2-Methoxy-4-methyl-5-nitrobenzonitrile be optimized for high yield and purity?

Methodological Answer: Synthesis optimization should focus on:

- Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are effective for Suzuki-Miyaura coupling reactions involving boronic acid intermediates, as demonstrated in analogous nitro-methoxybenzonitrile syntheses .

- Solvent Systems : Polar aprotic solvents like DMF or THF improve reaction homogeneity, while controlled temperatures (60–80°C) minimize side reactions .

- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradient) or recrystallization from ethanol can isolate the product with >95% purity .

Table 1: Comparison of Reaction Conditions

| Parameter | Condition 1 () | Condition 2 ( ) |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ |

| Solvent | DMF | THF |

| Temperature (°C) | 80 | 60 |

| Yield (%) | 78 | 85 |

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies methoxy (-OCH₃), nitro (-NO₂), and nitrile (-CN) groups. For example, the methoxy proton typically resonates at δ 3.8–4.0 ppm .

- FT-IR : Peaks at ~2240 cm⁻¹ (C≡N stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .

- HPLC-MS : Quantifies purity and detects trace impurities using C18 columns (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How does the nitro group influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the para position. However, steric hindrance from the methyl and methoxy groups may limit reactivity. To study this:

Q. What strategies resolve contradictions in reported biological activity data for nitrobenzonitrile derivatives?

Methodological Answer: Discrepancies may arise from:

- Purity Variations : Validate compound purity via HPLC and elemental analysis before biological assays .

- Assay Conditions : Standardize protocols (e.g., cell lines, incubation times) to reduce variability. For example, notes nitrobenzonitrile derivatives exhibit pH-dependent stability, affecting activity.

- Meta-Analysis : Cross-reference data from multiple studies (e.g., antimicrobial IC₅₀ values) to identify outliers .

Q. How to design experiments to study the photodegradation pathways of this compound?

Methodological Answer:

- Light Exposure : Use UV-Vis lamps (λ = 254–365 nm) to simulate photolysis. Monitor degradation via HPLC-MS at timed intervals .

- Degradation Products : Identify intermediates (e.g., nitroso or amine derivatives) using high-resolution MS and isotopic labeling .

- Environmental Simulation : Adjust pH (4–9) and salinity to mimic natural water systems, as nitro groups hydrolyze faster in alkaline conditions .

Q. What are the key stability considerations for storing this compound?

Methodological Answer:

- Storage Conditions : Keep in airtight, amber glass containers at 2–8°C to prevent hydrolysis and photodegradation .

- Incompatibilities : Avoid contact with strong oxidizers (e.g., peroxides) or reducing agents, which may trigger exothermic reactions .

Table 2: Stability Parameters from Safety Data

| Parameter | Recommendation ( ) |

|---|---|

| Temperature | 2–8°C |

| Light Exposure | Protect from UV/visible light |

| Incompatible Materials | Strong bases, oxidizers |

| Decomposition Products | CO, NOₓ (monitor via FT-IR or GC-MS) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.